REACTION_CXSMILES
|
[NH:1]1[CH:5]=[N:4][CH:3]=[N:2]1.[C:6](#[N:9])[CH:7]=[CH2:8]>>[N:1]1([CH2:8][CH2:7][C:6]#[N:9])[CH:5]=[N:4][CH:3]=[N:2]1
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Name
|
|
Quantity
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25 g
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Type
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reactant
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Smiles
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N1N=CN=C1
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Name
|
|
Quantity
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100 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)#N
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CONCENTRATION
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Details
|
The reaction mixture was then concentrated under reduced pressure
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Type
|
CUSTOM
|
Details
|
to remove the excess of acrylonitrile affording 41 g of the title compound as a colourless liquid (93%)
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Type
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CUSTOM
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Details
|
It was used in the next step without further purification
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Name
|
|
Type
|
|
Smiles
|
N1(N=CN=C1)CCC#N
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |